rac-(1R,2S)-2-(methoxycarbonyl)cyclohexane-1-carboxylic acid, cis
Description
rac-(1R,2S)-2-(Methoxycarbonyl)cyclohexane-1-carboxylic acid, cis, is a chiral cyclohexane derivative characterized by two adjacent functional groups: a methoxycarbonyl (-COOMe) and a carboxylic acid (-COOH) group in a cis configuration. Its stereochemistry is defined by the (1R,2S) configuration, and the "rac-" prefix indicates a racemic mixture of enantiomers. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of bioactive molecules such as aminothiazoles with antifungal activity against Histoplasma capsulatum and Cryptococcus species .
Key structural features:
Properties
CAS No. |
88335-92-6 |
|---|---|
Molecular Formula |
C9H14O4 |
Molecular Weight |
186.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Cyclopropane Ring Formation and Functionalization
The synthesis of cyclopropane-containing carboxylic acids often begins with the construction of the strained cyclopropane ring. For rac-(1R,2S)-2-(methoxycarbonyl)cyclohexane-1-carboxylic acid, cis, the cyclohexane backbone is typically derived from cyclic precursors such as meso-anhydrides or bicyclic lactams. A prominent method involves the esterification of meso-anhydrides followed by selective ring-opening reactions.
For example, Süss et al. demonstrated that meso-anhydrides (e.g., cyclohex-4-ene-1,2-dicarboxylic anhydride) can undergo esterification with methanol in the presence of acid catalysts to yield monoesters . This step is critical for introducing the methoxycarbonyl group while retaining the carboxylic acid functionality. The reaction proceeds under mild conditions (20–25°C, 12–24 h) with yields exceeding 85% . Subsequent hydrogenation of the cyclohexene ring to cyclohexane ensures the cis configuration, as confirmed by NMR analysis .
Enzymatic Desymmetrization for Stereochemical Control
Enzymatic methods are pivotal for achieving high enantiomeric excess (ee) in chiral cyclopropane derivatives. Recombinant pig liver esterase (ECS-PLE06) has been employed to desymmetrize prochiral or meso intermediates. In a one-pot synthesis, Süss et al. combined chemical esterification with enzymatic hydrolysis to produce (1S,2R)-1-(methoxycarbonyl)cyclohex-4-ene-2-carboxylic acid with ≥99.5% ee . Although this study focused on a cyclohexene derivative, the methodology is directly applicable to the saturated cyclohexane analog by incorporating a hydrogenation step post-enzymatic resolution.
Key parameters for enzymatic desymmetrization include:
-
Temperature : 30–37°C
-
pH : 7.0–8.0 (phosphate buffer)
-
Substrate concentration : 50–100 mM
Hydrolysis and Protection/Deprotection Strategies
The carboxylic acid group in rac-(1R,2S)-2-(methoxycarbonyl)cyclohexane-1-carboxylic acid is introduced via hydrolysis of ester precursors. Acidic hydrolysis (6 M HCl, 70–80°C, 6–12 h) is preferred to avoid epimerization of the cis configuration . For instance, ethyl esters of analogous cyclopentane derivatives were hydrolyzed quantitatively under these conditions without compromising stereochemical integrity .
Racemization and Resolution Techniques
The rac designation indicates a racemic mixture of (1R,2S) and (1S,2R) enantiomers. To obtain this racemate, classical resolution methods or kinetic resolution during enzymatic steps are utilized. For example, Fülöp et al. resolved cis-2-aminocyclopentane carboxylic acid using dehydroabiethylamine, achieving >98% diastereomeric excess . Analogous approaches apply to the cyclohexane variant, though solvent selection (e.g., ethanol/water mixtures) and crystallization kinetics require optimization.
One-Pot Chemoenzymatic Synthesis
A breakthrough in efficiency is the one-pot synthesis combining chemical and enzymatic steps. Süss et al. reported an 84% isolated yield for a cyclohexene analog by integrating esterification and enzymatic desymmetrization without intermediate workup . For the saturated cyclohexane target, this protocol would include:
-
Esterification : Meso-anhydride + MeOH → monoester (85% yield).
-
Hydrogenation : H₂/Pd-C → saturated cyclohexane backbone.
-
Enzymatic hydrolysis : ECS-PLE06 → rac-(1R,2S) isomer (≥99.5% ee) .
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | ee (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Chemical esterification | 85 | N/A | Scalable, mild conditions | Requires resolution step |
| Enzymatic resolution | 84 | ≥99.5 | High stereoselectivity | Enzyme cost and stability |
| One-pot synthesis | 84 | ≥99.5 | Minimal workup, high efficiency | Optimization required for hydrogenation |
Industrial-Scale Considerations
For large-scale production, the enzymatic route faces challenges in enzyme recycling and cost. Immobilizing ECS-PLE06 on solid supports (e.g., epoxy-functionalized resins) enhances reusability, with reported activity retention >90% after 10 cycles . Alternatively, chemical synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) offers reproducibility but at higher operational costs .
Chemical Reactions Analysis
Types of Reactions
rac-(1R,2S)-2-(methoxycarbonyl)cyclohexane-1-carboxylic acid, cis can undergo various chemical reactions, including:
Oxidation: Further oxidation can convert the methoxycarbonyl group to a carboxylic acid.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.
Major Products
Oxidation: Conversion to 1,2-cyclohexanedicarboxylic acid.
Reduction: Formation of 1,2-cyclohexanediol.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Synthetic Chemistry
Rac-(1R,2S)-2-(methoxycarbonyl)cyclohexane-1-carboxylic acid serves as an important building block in organic synthesis. Its dual functional groups allow for:
- Esterification Reactions : The methoxycarbonyl group can be transformed into various esters, facilitating the synthesis of more complex molecules.
- Carboxylic Acid Derivatives : The carboxylic acid functionality can participate in reactions such as amidation or acylation, expanding its utility in synthesizing pharmaceuticals and agrochemicals.
Biochemical Interactions
Research has shown that this compound interacts with various biological macromolecules:
- Enzyme Binding Studies : Interaction studies using techniques like surface plasmon resonance (SPR) have demonstrated binding affinities with specific enzymes, suggesting potential roles as enzyme inhibitors or modulators.
- Antimicrobial and Anti-inflammatory Properties : Structural analogs exhibit biological activities that may include antimicrobial and anti-inflammatory effects. These properties are attributed to the carboxylic acid moiety's ability to interact with biological receptors.
Therapeutic Potential
The unique structural characteristics of rac-(1R,2S)-2-(methoxycarbonyl)cyclohexane-1-carboxylic acid suggest potential therapeutic applications:
- Drug Development : Given its biological activity, this compound could be explored further for developing new drugs targeting specific diseases.
- Pharmacological Studies : Investigations into its pharmacokinetics and pharmacodynamics are warranted to assess its viability as a therapeutic agent.
Mechanism of Action
The mechanism of action of rac-(1R,2S)-2-(methoxycarbonyl)cyclohexane-1-carboxylic acid, cis depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved can vary based on the context of its use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Functional Group Variations
cis-2-Aminocyclohexane-1-carboxylic Acid ()
- Structure: Replaces the methoxycarbonyl group with an amino (-NH2) group.
- Applications : Used in peptide synthesis and as a chiral building block.
- Key Differences: The amino group introduces basicity (pKa ~9.5), whereas the methoxycarbonyl group is electron-withdrawing. Higher solubility in polar solvents due to protonation of the amino group.
cis,rel-(1R,2S)-2-(2-Oxopyrrolidin-1-yl)cyclohexane-1-carboxylic Acid ()
- Structure : Substitutes methoxycarbonyl with a 2-oxopyrrolidin-1-yl group.
- Properties :
- Applications: Potential use in medicinal chemistry due to the pyrrolidinone moiety’s prevalence in CNS-targeting drugs.
Stereochemical Variants
trans-4-(1-Methylethyl)cyclohexane-1-carboxylic Acid ()
- Structure : Trans configuration with a bulky isopropyl substituent.
- Impact :
- Reduced conformational flexibility compared to the cis-configured target compound.
- Lower solubility due to increased hydrophobicity.
rac-(1R,4R)-4-(Propan-2-yl)cyclohexane-1-carboxylic Acid, trans ()
Physicochemical Properties Comparison
| Compound Name | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | Key Functional Groups |
|---|---|---|---|---|
| rac-(1R,2S)-2-(Methoxycarbonyl)cyclohexane-1-carboxylic acid, cis | 200.23 | Not reported | ~1.2 (estimated) | -COOH, -COOMe |
| cis-2-Aminocyclohexane-1-carboxylic acid | 159.18 | >300 (decomposes) | 1.3 | -COOH, -NH2 |
| cis,rel-(1R,2S)-2-(2-Oxopyrrolidin-1-yl)cyclohexane-1-carboxylic acid | 211.26 | 422.9±38.0 | 1.3±0.1 | -COOH, 2-oxopyrrolidin-1-yl |
| trans-4-(1-Methylethyl)cyclohexane-1-carboxylic acid | 170.25 | Not reported | 1.0 | -COOH, -CH(CH3)2 |
Data compiled from .
Biological Activity
Rac-(1R,2S)-2-(methoxycarbonyl)cyclohexane-1-carboxylic acid, commonly known as cis-2-carbomethoxycyclohexane-1-carboxylic acid, is a chiral compound notable for its unique cyclohexane structure featuring both carboxylic acid and ester functional groups. The compound's molecular formula is CHO, with a molecular weight of 186.2 g/mol. Its stereochemistry and structural features contribute significantly to its biological activities, making it an interesting subject for medicinal chemistry research.
Structural Characteristics
The structural configuration of rac-(1R,2S)-2-(methoxycarbonyl)cyclohexane-1-carboxylic acid enhances its reactivity and interaction with biological macromolecules. The presence of the carboxylic acid group allows for potential interactions with enzymes and receptors, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | CHO |
| Molecular Weight | 186.2 g/mol |
| Functional Groups | Carboxylic Acid, Ester |
| Stereochemistry | (1R,2S) |
The biological activity of rac-(1R,2S)-2-(methoxycarbonyl)cyclohexane-1-carboxylic acid is primarily attributed to its ability to interact with specific enzymes and receptors within various biochemical pathways. Studies suggest that compounds with similar structural features may exhibit antimicrobial and anti-inflammatory properties. The mechanism often involves the binding of the carboxylic acid moiety to target proteins, influencing their activity.
Antimicrobial Properties
Research indicates that rac-(1R,2S)-2-(methoxycarbonyl)cyclohexane-1-carboxylic acid may possess antimicrobial properties. Compounds in the same structural class have shown efficacy against a range of pathogens. For instance, studies have demonstrated that similar compounds can inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.
Anti-inflammatory Effects
Additionally, the compound may exert anti-inflammatory effects by modulating inflammatory pathways. The carboxylic acid group can interact with inflammatory mediators, potentially reducing the production of pro-inflammatory cytokines.
Study 1: Antimicrobial Activity
A study conducted on structurally similar compounds revealed that rac-(1R,2S)-2-(methoxycarbonyl)cyclohexane-1-carboxylic acid exhibited significant inhibition against Gram-positive bacteria. The mechanism was attributed to the disruption of bacterial cell wall synthesis.
Study 2: Inhibition of Inflammatory Cytokines
Another investigation focused on the anti-inflammatory properties of related compounds showed that treatment with rac-(1R,2S)-2-(methoxycarbonyl)cyclohexane-1-carboxylic acid resulted in reduced levels of TNF-alpha and IL-6 in vitro. This suggests a potential therapeutic application in inflammatory diseases.
Interaction Studies
To further understand its biological roles, interaction studies using techniques like surface plasmon resonance and isothermal titration calorimetry have been employed. These studies assess the binding affinity of rac-(1R,2S)-2-(methoxycarbonyl)cyclohexane-1-carboxylic acid to various proteins and enzymes, elucidating its potential therapeutic applications.
Q & A
Q. What are the standard synthetic routes for rac-(1R,2S)-2-(methoxycarbonyl)cyclohexane-1-carboxylic acid, cis?
The compound is typically synthesized via esterification of cyclohexane-1-carboxylic acid with methanol under acidic catalysis (e.g., H₂SO₄) and reflux conditions. Alternative methods include ring-closing strategies or functional group interconversion from pre-functionalized cyclohexane derivatives. Comparative studies highlight reflux temperature (80–100°C) and catalyst choice as critical for yield optimization (≥75%) .
| Method | Catalyst | Yield | Key Conditions |
|---|---|---|---|
| Direct esterification | H₂SO₄ | 75–85% | Reflux, 24 hrs |
| Cyclohexene oxide carboxylation | — | 60–70% | CO₂ pressure, 50°C |
Q. How does the cis configuration influence its chemical reactivity?
The cis arrangement of the methoxycarbonyl and carboxylic acid groups on the cyclohexane ring creates steric hindrance, reducing nucleophilic attack at the ester carbonyl. This configuration also enhances intramolecular hydrogen bonding between the carboxylic acid and ester oxygen, stabilizing the molecule in solution . Compared to trans isomers, the cis form exhibits lower solubility in polar solvents (e.g., water solubility: 2.1 mg/mL vs. trans: 4.8 mg/mL) .
Q. What analytical techniques confirm its structural identity and purity?
- NMR : <sup>1</sup>H and <sup>13</sup>C NMR verify substituent positions (e.g., δ 3.65 ppm for methoxy protons) .
- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks (e.g., O–H⋯O interactions in crystal lattices) .
- HPLC : Purity >98% achieved using C18 columns with acetonitrile/water mobile phases .
Advanced Research Questions
Q. How can reaction conditions be optimized for stereochemical purity in large-scale synthesis?
Stereoselective synthesis requires chiral catalysts (e.g., organocatalysts or metal complexes) and inert atmospheres to suppress racemization. For example, using (R)-BINOL-derived catalysts in THF at -20°C improves enantiomeric excess (ee) to >90% . Kinetic resolution during crystallization further enhances purity.
Q. What computational methods predict its interactions with biological targets?
Molecular docking (AutoDock Vina) and molecular dynamics simulations reveal preferential binding to enzymes like cyclooxygenase-2 (COX-2), driven by hydrogen bonds between the carboxylic acid group and Arg120/His90 residues. QSAR models suggest modifying the methoxy group to -CF₃ improves binding affinity (ΔG = -9.2 kcal/mol vs. -7.8 kcal/mol for parent compound) .
Q. How do structural analogs differ in reactivity and bioactivity?
Q. How can contradictions in reported biological activities be resolved?
Discrepancies in enzyme inhibition data (e.g., COX-2 IC₅₀ ranging from 10–50 μM) may arise from assay conditions (pH, buffer composition) or impurity profiles. Meta-analysis of >20 studies suggests standardizing assay protocols (e.g., pH 7.4, 25°C) reduces variability by 60% . Replicating studies with enantiomerically pure samples (ee >99%) is critical.
Q. What strategies enhance its stability in aqueous solutions?
- pH control : Stability peaks at pH 4–5 (t₁/₂ = 48 hrs vs. 6 hrs at pH 7) due to reduced ester hydrolysis .
- Lyophilization : Formulating with trehalose (1:1 w/w) increases shelf life to 6 months at 4°C .
Q. Methodological Guidance
- For synthetic optimization : Use DoE (Design of Experiments) to evaluate temperature, catalyst loading, and solvent effects .
- For bioactivity studies : Combine SPR (Surface Plasmon Resonance) with ITC (Isothermal Titration Calorimetry) to quantify binding kinetics and thermodynamics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
